molecular formula C17H14ClNO3S2 B334355 METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B334355
M. Wt: 379.9 g/mol
InChI Key: NABZWTKQPNMKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C17H14ClNO3S2 and a molar mass of 379.88 g/mol . This compound is characterized by its unique structure, which includes a benzothiophene moiety and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming sigma-bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

METHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClNO3S2

Molecular Weight

379.9 g/mol

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H14ClNO3S2/c1-8-9(2)23-16(12(8)17(21)22-3)19-15(20)14-13(18)10-6-4-5-7-11(10)24-14/h4-7H,1-3H3,(H,19,20)

InChI Key

NABZWTKQPNMKQP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C

Origin of Product

United States

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